molecular formula C15H25N3OS B7057601 N,N-dimethyl-5-(1-oxa-4-azaspiro[5.5]undecan-4-ylmethyl)-1,3-thiazol-2-amine

N,N-dimethyl-5-(1-oxa-4-azaspiro[5.5]undecan-4-ylmethyl)-1,3-thiazol-2-amine

Cat. No.: B7057601
M. Wt: 295.4 g/mol
InChI Key: UHELTRIEEPFDKJ-UHFFFAOYSA-N
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Description

N,N-dimethyl-5-(1-oxa-4-azaspiro[5.5]undecan-4-ylmethyl)-1,3-thiazol-2-amine is a complex organic compound characterized by its unique spirocyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-5-(1-oxa-4-azaspiro[5.5]undecan-4-ylmethyl)-1,3-thiazol-2-amine typically involves multiple steps, including the formation of the spirocyclic core. One common method is the Prins cyclization reaction, which allows for the construction of the 1-oxa-4-azaspiro[5.5]undecane scaffold in a single step . This reaction involves the use of aldehydes and alkenes in the presence of an acid catalyst to form the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods, such as the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and automated systems can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-5-(1-oxa-4-azaspiro[5.5]undecan-4-ylmethyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice can significantly impact the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N,N-dimethyl-5-(1-oxa-4-azaspiro[5.5]undecan-4-ylmethyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their function . This inhibition can lead to various biological effects, such as antimicrobial or antitumor activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic molecules, such as:

Uniqueness

N,N-dimethyl-5-(1-oxa-4-azaspiro[5.5]undecan-4-ylmethyl)-1,3-thiazol-2-amine is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms within the ring system.

Properties

IUPAC Name

N,N-dimethyl-5-(1-oxa-4-azaspiro[5.5]undecan-4-ylmethyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3OS/c1-17(2)14-16-10-13(20-14)11-18-8-9-19-15(12-18)6-4-3-5-7-15/h10H,3-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHELTRIEEPFDKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(S1)CN2CCOC3(C2)CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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